molecular formula C22H17Cl2N3O2 B10900144 4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide

4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide

Katalognummer: B10900144
Molekulargewicht: 426.3 g/mol
InChI-Schlüssel: IPNGQBUFIBHHLR-WGARJPEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl hydrazone moiety and a chlorophenyl benzamide group. The presence of these functional groups makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzoyl hydrazone. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE
  • 4-CHLORO-N-(3-METHOXYPHENYL)BENZAMIDE
  • 4-CHLORO-N-(4-NITROPHENYL)BENZAMIDE

Uniqueness

4-CHLORO-N~1~-(3-{1-[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds .

Eigenschaften

Molekularformel

C22H17Cl2N3O2

Molekulargewicht

426.3 g/mol

IUPAC-Name

3-chloro-N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C22H17Cl2N3O2/c1-14(26-27-22(29)17-5-2-6-19(24)12-17)16-4-3-7-20(13-16)25-21(28)15-8-10-18(23)11-9-15/h2-13H,1H3,(H,25,28)(H,27,29)/b26-14-

InChI-Schlüssel

IPNGQBUFIBHHLR-WGARJPEWSA-N

Isomerische SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)Cl)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.